Boc-N-Me-Ala-OH, also known as Boc-N-methyl-L-alanine, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. Boc-N-Me-Ala-OH finds application in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in the laboratory [].
Boc-N-Me-Ala-OH contains two key functional groups:
Here are some advantages of using Boc-N-Me-Ala-OH in peptide synthesis:
Boc-N-Methyl-L-Alanine, also known as N-α-t-butoxycarbonyl-N-α-methyl-L-alanine, is a derivative of the amino acid alanine. Its empirical formula is C₉H₁₇NO₄, and it has a molecular weight of 203.24 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the methylated alanine, making it a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis methods. The presence of the N-methyl group influences the compound's steric and electronic properties, which can affect the conformation and biological activity of peptides synthesized from it .
Boc-N-Me-Ala-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with specific functionalities. The incorporated N-methyl group can influence the peptide's conformation, stability, and interaction with other molecules depending on the peptide sequence [].
Boc-N-Methyl-L-Alanine and its derivatives exhibit biological activities that make them useful in pharmaceutical applications. The unique structure allows for modifications that can enhance peptide stability and bioactivity. Research indicates that compounds derived from N-methylated amino acids can influence peptide conformation and receptor interactions, potentially leading to improved therapeutic profiles .
The synthesis of Boc-N-Methyl-L-Alanine typically involves protecting the amino group of N-methyl-L-alanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is generally carried out in organic solvents such as dichloromethane at room temperature.
In industrial settings, automated peptide synthesizers are employed to scale up production while ensuring high purity and yield. The methods used mirror those in laboratory synthesis but are optimized for larger quantities .
Boc-N-Methyl-L-Alanine is primarily utilized in:
Research on Boc-N-Methyl-L-Alanine has focused on its interactions within peptide chains and with biological receptors. These studies aim to elucidate how modifications to amino acids influence peptide behavior, stability, and interaction with target proteins or enzymes. Understanding these interactions is crucial for designing peptides with desired pharmacological effects .
Several compounds share structural similarities with Boc-N-Methyl-L-Alanine:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Boc-L-Alanine | Lacks methyl group on nitrogen | More straightforward structure; commonly used in peptides |
Fmoc-N-Methyl-L-Alanine | Uses Fmoc protecting group instead of Boc | Different reactivity profile; often used in solid-phase synthesis |
Boc-D-Alanine | D-form of alanine with Boc protection | Potentially different biological activity compared to L-form |
Boc-Glycine | Glycine with Boc protection | Smaller side chain; affects peptide flexibility |
Boc-N-Methyl-L-Alanine's uniqueness lies in its N-methyl group, which alters its steric hindrance and electronic properties compared to other similar compounds. This modification can significantly impact the conformation and biological activity of peptides synthesized from it, making it particularly valuable for specific applications in medicinal chemistry and peptide design .
Boc-N-Methyl-Alanine-OH, systematically named (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, belongs to the class of N-alkylated, Boc-protected amino acids. Its structure comprises three key features:
The stereochemistry of the α-carbon determines its enantiomeric form:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₄ |
Molecular Weight | 203.24 g/mol |
CAS Number (L-form) | 16948-16-6 |
CAS Number (D-form) | 19914-38-6 |
SMILES Notation | CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Melting Point | 88–94°C (varies by enantiomer) |
The Boc group confers acid-lability, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the N-methyl group introduces steric hindrance, reducing peptide backbone flexibility.
The development of Boc-N-Me-Ala-OH is intertwined with the evolution of SPPS. In the 1960s, Bruce Merrifield’s pioneering work introduced Boc chemistry as a cornerstone for iterative peptide chain elongation. Early challenges in synthesizing N-methylated amino acids arose from:
Initial syntheses of Boc-N-Me-Ala-OH relied on solution-phase methods, but the advent of SPPS in the 1980s streamlined its incorporation into peptides. The Boc group’s compatibility with hydrogen fluoride (HF)-mediated cleavage from resin supports facilitated its adoption in complex peptide workflows.
Key milestones include:
Boc-N-Me-Ala-OH is pivotal in addressing three challenges in peptide design:
N-methylation restricts Φ and Ψ dihedral angles, enforcing specific secondary structures (e.g., β-turns). This is exploited in:
The N-methyl group blocks protease recognition, prolonging in vivo half-life. Applications include:
Modern SPPS employs Boc-N-Me-Ala-OH in conjunction with:
Coupling Method | Reagent System | Yield (%) |
---|---|---|
Standard DIC/HOBt | DIC, HOBt, DMF | 45–60 |
HATU-Mediated | HATU, DIPEA, DMF | 90–95 |
Microwave-Assisted | HATU, DIPEA, 75°C | 98 |
Method | Reagents | Yield | Conditions |
---|---|---|---|
Direct Boc Protection | Boc2O, NaOH, Dioxane/H2O | 85-92% | RT, 12-24h, pH 8-9 |
Mixed Anhydride Method | Boc2O, NMM, ClCO2iBu, THF | 90-95% | -15°C, 2h |
Solid-Phase Coupling (TBTU/HOBt) | TBTU, HOBt, DIPEA, DCM | High (automated) | RT, 1h |
Enzymatic N-methylation | NMAADH, glucose, methylamine | 31.7 g/L titer | Fed-batch, 37°C |
Peptide stability studies have demonstrated that incorporation of Boc-N-Me-Ala-OH significantly enhances resistance to proteolytic degradation [18]. N-methylation eliminates hydrogen bonding capability at the amide nitrogen, reducing peptide aggregation and improving membrane permeability [18]. These properties make Boc-N-Me-Ala-OH particularly valuable for developing peptide therapeutics with enhanced pharmacokinetic profiles [18].
Specialized coupling reagents including HATU, PyBroP, and PyAOP have shown superior performance compared to traditional activation methods when working with N-methyl amino acids [30]. Pre-formed acid chlorides generated using triphosgene provide an alternative activation strategy that minimizes side reactions [30]. The selection of appropriate coupling conditions depends on the specific peptide sequence and the position of the N-methyl amino acid within the growing chain [30].
Novel catalytic approaches for asymmetric synthesis of Boc-N-Me-Ala-OH and related N-methyl amino acids have emerged through innovative biocatalytic and chemocatalytic methodologies [10] [11] [13] [15]. These advanced techniques address the limitations of traditional chemical methods, particularly regarding stereoselectivity and environmental sustainability [14] [15].
Biocatalytic asymmetric synthesis employing imine reductases (IREDs) represents a breakthrough in accessing both enantiomers of N-substituted amino esters [15]. Metagenomic imine reductases demonstrate exceptional enantioselectivity exceeding 99% enantiomeric excess while operating under mild reaction conditions [15]. The direct reductive coupling of α-ketoesters with amines provides a one-step route to N-substituted amino acid precursors [15]. Over twenty preparative-scale transformations have validated the scalability of this biocatalytic system [15].
Fermentative production using engineered Corynebacterium glutamicum strains offers a completely green approach to N-methyl amino acid synthesis [14] [36]. The introduction of N-methyl amino acid dehydrogenase from Pseudomonas putida enables direct conversion of glucose and methylamine to N-methyl-L-alanine [14] [36]. Fed-batch cultivation achieves titers of 31.7 g/L with yields of 0.71 g per gram glucose, demonstrating industrial viability [36]. This biotechnological approach eliminates toxic methylating agents and provides complete stereoselectivity [36].
Chiral aldehyde catalysis has enabled asymmetric α-benzylation of N-unprotected amino acids through innovative ternary catalyst systems [13]. The combination of chiral aldehydes, palladium species, and Lewis acids facilitates direct catalytic asymmetric Tsuji-Trost benzylation reactions [13]. This methodology produces optically active α-benzyl amino acids in excellent yields and enantioselectivities without requiring pre-protection of the amino group [13].
Asymmetric hydrogenation using monodentate BINOL-based ligands provides access to diverse amino acid derivatives through systematic catalyst screening [11]. MonoPhos ligands enable large libraries of potential catalysts to be synthesized within hours, allowing optimization for specific substrate combinations [11]. The resulting catalysts reduce dehydroamino acid precursors with high enantioselectivity across a broad substrate scope [11].
Large-scale industrial production techniques for Boc-N-Me-Ala-OH have evolved to address the growing demand for high-quality protected amino acids in pharmaceutical manufacturing [12] [32] [33] [37]. These methodologies prioritize cost-effectiveness, scalability, and consistent product quality while maintaining stringent purity standards [12] [37].
Continuous flow synthesis has emerged as a transformative technology for industrial amino acid production [32] [33] [34]. Flow reactors enable precise temperature and residence time control, critical factors for achieving high yields and minimizing side product formation [32] [34]. Stainless steel coil reactors withstand elevated temperatures up to 250°C, facilitating reactions that would be impractical in batch systems [34]. The enhanced heat and mass transfer characteristics of flow systems result in more uniform reaction conditions and improved product consistency [32].
Table 3: Industrial Scale Production Techniques
Technique | Scale | Advantages | Productivity |
---|---|---|---|
Continuous Flow Synthesis | Multi-gram | Enhanced control, high yields | High |
Crystallization Method | Multi-kilogram | High purity, easy isolation | 87-95% recovery |
Fermentative Production | 31.7 g/L | Green chemistry, no toxic reagents | 0.35 g/L/h |
Large-Scale SPPS | Multi-gram | Automated, high throughput | Variable |
Crystallization methodologies have been developed specifically for Boc-amino acid purification and isolation [16]. Seeded crystallization using high-purity seed crystals promotes uniform crystal growth and reduces impurity incorporation [16]. The addition of 0.5-1.0% weight percent seed crystals to concentrated amino acid solutions induces complete solidification within 15-24 hours [16]. Subsequent washing with n-hexane removes residual organic impurities, yielding products with purities exceeding 99% by HPLC analysis [16].
Industrial fermentation processes utilize specialized bioreactor systems designed for amino acid production [36] [37]. Fed-batch cultivation strategies maintain optimal nutrient concentrations while preventing substrate inhibition [36]. Continuous glucose feeding maintains carbon source availability without exceeding inhibitory concentration thresholds [36]. Advanced process control systems monitor pH, dissolved oxygen, and substrate concentrations in real-time, enabling automated optimization of fermentation parameters [36].
Quality control systems for industrial production incorporate multiple analytical techniques to ensure product specifications [12] [37]. High-performance liquid chromatography verifies chemical purity and enantiomeric excess [12]. Gas chromatography-mass spectrometry confirms molecular identity and detects trace impurities [12]. Automated sampling and analysis systems provide real-time quality monitoring throughout production campaigns [37]. These comprehensive quality systems ensure consistent product quality suitable for pharmaceutical applications [12] [37].